Compound Description: This compound serves as a key intermediate in the synthesis of 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one Hydrochloride. []
Relevance: This compound shares the 1,3,8-triazaspiro[4.5]dec-1-en-4-one core with the target compound, 2-butyl-8-cycloheptyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one. The difference lies in the substituents at the 2nd and 8th positions. While the target compound has a butyl group at the 2nd position and a cycloheptyl group at the 8th position, this compound has a (5-bromofuran-2-yl) group at the 2nd position and a tert-butyl carboxylate group at the 8th position. []
Compound Description: This compound represents a novel spirocyclic derivative synthesized via a novel route involving Suzuki coupling. []
Compound Description: This compound, identified as CH5447240, is a novel small-molecule human Parathyroid Hormone Receptor 1 (hPTHR1) agonist. It exhibits promising characteristics for treating hypoparathyroidism, including potent in vitro hPTHR1 agonist activity, excellent physicochemical properties, good metabolic stability, oral bioavailability, and a significant ability to elevate serum calcium levels in hypocalcemic rats. []
Relevance: CH5447240 shares the 1,3,8-triazaspiro[4.5]dec-1-en-4-one core structure with 2-butyl-8-cycloheptyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one. The primary difference lies in the substituents attached to this core. CH5447240 has a (1R,4R)-4-methylcyclohexyl) group at the 8th position and a complex sulfonyl-ethyl-phenyl-urea moiety at the 2nd position. []
Compound Description: Identified as PCO371, this compound is a potent, selective, and orally active human Parathyroid Hormone Receptor 1 (hPTHR1) agonist. It represents a lead optimization effort to enhance PTHR1 agonistic activity and reduce the formation of a reactive metabolite observed in its lead compound, CH5447240. PCO371 is currently under evaluation in phase 1 clinical studies for treating hypoparathyroidism. []
Relevance: Similar to 2-butyl-8-cycloheptyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one, PCO371 is structured around the 1,3,8-triazaspiro[4.5]dec-1-en-4-one core. The key distinction lies in the substituents. PCO371 possesses a 4-(trifluoromethoxy)phenyl group at the 2nd position and a complex sulfonyl-ethyl-phenyl-dimethylimidazolidinedione moiety at the 8th position. []
Compound Description: This compound is a ligand that forms a complex with BACE1. []
Relevance: This compound and 2-butyl-8-cycloheptyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one share the 1,3,8-triazaspiro[4.5]dec-1-en-core structure. This compound has a (3-fluorophenyl) substituent at the 1st position, a cyclohexylamino group at the 4th position, and a (3-((1-aminopropan-2-yl)oxy)benzyl) group at the 8th position, distinguishing it from the target compound. []
Compound Description: This compound is a ligand known to form a complex with BACE1. []
Relevance: Both this compound and 2-butyl-8-cycloheptyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one share the 1,3,8-triazaspiro[4.5]dec-en- core structure. This compound is characterized by a (3-fluorophenyl) group at the 1st position, a cyclohexylamino group at the 4th position, a benzyl group at the 8th position, and a methyl group at the 7th position. These features differentiate it from the target compound. []
Compound Description: This compound acts as a ligand in the formation of a complex with BACE1. []
Relevance: This compound shares the 1,3,8-triazaspiro[4.5]dec-en- core structure with 2-butyl-8-cycloheptyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one. The differences are in the substituents: a (3-fluorophenyl) group at the 1st position, a cyclohexylamino group at the 4th position, and a (3-isopropoxybenzyl) group at the 8th position. These substituents distinguish it from the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.